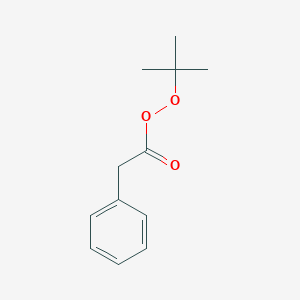

Benzeneethaneperoxoic acid, 1,1-dimethylethyl ester

Description

Tert-butyl phenylperoxyacetate: is an organic peroxide compound characterized by the presence of a tert-butyl group, a phenyl group, and a peroxyacetate moiety. This compound is known for its applications in polymerization processes and as an initiator in various chemical reactions due to its ability to decompose and generate free radicals.

Properties

CAS No. |

3377-89-7 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

tert-butyl 2-phenylethaneperoxoate |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-14-11(13)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI Key |

YGGFEDOYRMOTLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl phenylperoxyacetate can be synthesized through the esterification of phenylperoxyacetic acid with tert-butyl hydroperoxide. The reaction typically occurs in the presence of trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) to ensure high yields and minimize by-product formation .

Industrial Production Methods: Industrial production of tert-butyl phenylperoxyacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency, given the reactive nature of organic peroxides. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl phenylperoxyacetate primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers and resins.

Common Reagents and Conditions:

Oxidation: Tert-butyl phenylperoxyacetate can act as an oxidizing agent in various organic reactions.

Decomposition: The compound decomposes under thermal or catalytic conditions to produce free radicals. This decomposition is often facilitated by heat or the presence of metal catalysts.

Major Products Formed: The decomposition of tert-butyl phenylperoxyacetate typically results in the formation of tert-butyl alcohol, phenylacetic acid, and oxygen radicals. These products can further participate in subsequent reactions, depending on the reaction environment .

Scientific Research Applications

Chemistry: Tert-butyl phenylperoxyacetate is widely used as an initiator in the polymerization of various monomers, including styrene and acrylates. Its ability to generate free radicals makes it an essential component in the synthesis of high-performance polymers.

Biology and Medicine: In biological research, tert-butyl phenylperoxyacetate is used to study oxidative stress and its effects on cellular processes. The compound’s ability to generate reactive oxygen species (ROS) helps in understanding the mechanisms of oxidative damage and the role of antioxidants.

Industry: Industrially, tert-butyl phenylperoxyacetate is employed in the production of resins, adhesives, and coatings. Its role as a polymerization initiator ensures the efficient and controlled synthesis of these materials .

Mechanism of Action

Mechanism: The primary mechanism of action of tert-butyl phenylperoxyacetate involves its decomposition to generate free radicals. These radicals can initiate chain reactions in polymerization processes or participate in oxidation reactions.

Molecular Targets and Pathways: In polymerization, the free radicals generated by tert-butyl phenylperoxyacetate attack the double bonds of monomers, leading to the formation of polymer chains. In biological systems, the reactive oxygen species produced can interact with cellular components, leading to oxidative stress and potential cellular damage.

Comparison with Similar Compounds

- Tert-butyl peroxyacetate

- Tert-butyl peroxybutyrate

- Tert-butyl peroxyundecanoate

Comparison: Tert-butyl phenylperoxyacetate is unique due to the presence of the phenyl group, which can influence its reactivity and stability compared to other tert-butyl peroxy compounds. The phenyl group can provide additional steric hindrance and electronic effects, making tert-butyl phenylperoxyacetate a versatile initiator in various chemical processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.